

Spectroscopic Properties of Fmoc-L-Lys(Nvoc)-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-L-Lys(Nvoc)-OH

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This technical guide provides a comprehensive overview of the core spectroscopic properties of α -Fmoc- ϵ -Nvoc-L-lysine (**Fmoc-L-Lys(Nvoc)-OH**), a key building block in synthetic peptide chemistry. Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on the constituent chromophores and provides detailed, generalized protocols for their determination.

Introduction

Fmoc-L-Lys(Nvoc)-OH is a derivative of the amino acid L-lysine, orthogonally protected at the α -amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and at the ϵ -amino group with the photolabile 6-nitroveratryloxycarbonyl (Nvoc) group. This protection scheme is particularly valuable in solid-phase peptide synthesis (SPPS) for the precise incorporation of lysine, allowing for subsequent site-specific modifications or the synthesis of caged peptides. The Nvoc group can be selectively cleaved using UV light, typically around 350 nm, providing spatio-temporal control over peptide activation.^[1]

A thorough understanding of the spectroscopic properties of this compound is essential for its characterization, purity assessment, and effective use in synthesis. This guide covers its expected properties in UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for **Fmoc-L-Lys(Nvoc)-OH**. These predictions are based on the known spectral characteristics of the Fmoc and Nvoc chromophores.

Table 1: Predicted UV-Visible Spectroscopic Data

| Parameter | Expected Value | Solvent | Notes |
|--|---|--------------------------|---|
| λ_{max} 1 | ~265 nm | Methanol or Acetonitrile | Characteristic of the fluorenyl group of Fmoc. |
| λ_{max} 2 | ~290 nm | Methanol or Acetonitrile | Characteristic of the fluorenyl group of Fmoc. |
| λ_{max} 3 | ~301 nm | Methanol or Acetonitrile | Characteristic of the fluorenyl group of Fmoc. |
| λ_{max} 4 | ~350 nm | Methanol or Acetonitrile | Characteristic of the nitro-aromatic system of the Nvoc group. This peak is crucial for photolysis. |
| Molar Extinction Coefficient (ϵ) at ~350 nm | ~5,000 M ⁻¹ cm ⁻¹ | Methanol or Acetonitrile | Approximate value; requires experimental determination. |

Table 2: Predicted Fluorescence Spectroscopic Data

| Parameter | Expected Value | Solvent | Notes |
|--|----------------|--------------------------|--|
| Excitation Wavelength (λ_{ex}) | ~301 nm | Methanol or Acetonitrile | Corresponding to one of the Fmoc absorption maxima. |
| Emission Wavelength (λ_{em}) | ~320-330 nm | Methanol or Acetonitrile | The Fmoc group is fluorescent, but the Nvoc group may cause quenching. |

Table 3: Predicted 1H and ^{13}C NMR Chemical Shifts

Solvent: DMSO- d_6 . Shifts are predicted relative to TMS at 0 ppm.

| Assignment | Expected 1H Chemical Shift (δ , ppm) | Expected ^{13}C Chemical Shift (δ , ppm) |
|------------------------------------|---|--|
| Lysine α -CH | 3.8 - 4.2 | ~55 |
| Lysine β -CH ₂ | 1.5 - 1.8 | ~30 |
| Lysine γ -CH ₂ | 1.2 - 1.5 | ~23 |
| Lysine δ -CH ₂ | 1.3 - 1.6 | ~29 |
| Lysine ϵ -CH ₂ | 2.9 - 3.2 | ~40 |
| Fmoc CH, CH ₂ | 4.2 - 4.4 | ~47 (CH), ~66 (CH ₂) |
| Fmoc Aromatic CH | 7.2 - 7.9 | 120, 125, 127, 128, 141, 144 |
| Nvoc Aromatic CH | 7.0 - 7.7 | 108, 110, 148, 153 |
| Nvoc Methoxy (OCH ₃) | ~3.9 (two singlets) | ~56 |
| Nvoc Methylene (CH ₂) | ~5.5 | ~64 |
| Carboxyl C=O | - | ~174 |
| Urethane C=O (Fmoc & Nvoc) | - | ~156 |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Adduct | Expected m/z | Notes |
|-----------------|---------------------|--------------|---|
| ESI (+) | [M+H] ⁺ | 608.61 | Based on Molecular Weight of 607.61 g/mol . [2] |
| ESI (+) | [M+Na] ⁺ | 630.59 | Common adduct observed in ESI-MS. |
| ESI (+) | [M+K] ⁺ | 646.56 | Common adduct observed in ESI-MS. |
| ESI (-) | [M-H] ⁻ | 606.59 | Deprotonated molecular ion. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **Fmoc-L-Lys(Nvoc)-OH**.

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima (λ_{max}) and molar extinction coefficient (ϵ).

Materials:

- **Fmoc-L-Lys(Nvoc)-OH**
- Spectrophotometric grade methanol or acetonitrile
- Quartz cuvettes (1 cm path length)
- UV-Visible spectrophotometer

Procedure:

- **Stock Solution Preparation:** Accurately weigh approximately 5-10 mg of **Fmoc-L-Lys(Nvoc)-OH** and dissolve it in a known volume (e.g., 10.00 mL) of methanol to create a stock solution of known concentration.
- **Working Solution Preparation:** Dilute the stock solution with the same solvent to prepare a working solution with an expected absorbance between 0.5 and 1.5 at the λ_{max} .
- **Instrument Setup:** Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
- **Blanking:** Fill a quartz cuvette with the solvent (methanol or acetonitrile) and place it in the reference holder. Use this to perform a baseline correction or "zero" the instrument across the desired wavelength range.
- **Sample Measurement:** Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder.
- **Spectrum Acquisition:** Scan the sample from 200 nm to 500 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}). Using the Beer-Lambert law ($A = \epsilon cl$), calculate the molar extinction coefficient (ϵ) at the Nvoc-specific λ_{max} (~350 nm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra.

Materials:

- **Fmoc-L-Lys(Nvoc)-OH**
- Spectroscopic grade methanol or acetonitrile
- Quartz fluorescence cuvettes
- Spectrofluorometer

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **Fmoc-L-Lys(Nvoc)-OH** (e.g., 1-10 μM) in methanol or acetonitrile. The concentration should be low to avoid inner filter effects.
- **Instrument Setup:** Turn on the spectrofluorometer and allow the lamp to stabilize.
- **Excitation Spectrum:** Set the emission monochromator to the expected emission maximum (~ 325 nm) and scan the excitation monochromator from 250 nm to 315 nm. The resulting spectrum should resemble the absorption spectrum of the Fmoc group.
- **Emission Spectrum:** Set the excitation monochromator to the determined excitation maximum (e.g., ~ 301 nm). Scan the emission monochromator from the excitation wavelength +10 nm (e.g., 311 nm) to 450 nm.
- **Data Analysis:** Record the excitation and emission maxima (λ_{ex} and λ_{em}).

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.

Materials:

- **Fmoc-L-Lys(Nvoc)-OH** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve the accurately weighed sample in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.
- **Instrument Tuning:** Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition:**

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
- **Data Analysis:** Integrate the peaks in the ¹H spectrum and assign all proton and carbon signals to the molecular structure.

Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition.

Materials:

- **Fmoc-L-Lys(Nvoc)-OH**
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- Volatile acid (e.g., formic acid)
- High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- **Instrument Calibration:** Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

- **Sample Infusion:** Introduce the sample into the ion source via direct infusion or through an LC system.
- **Spectrum Acquisition:** Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
- **Data Analysis:** Identify the m/z value of the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$). Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

Visualized Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the relationship between the chemical structure and its spectroscopic outputs.

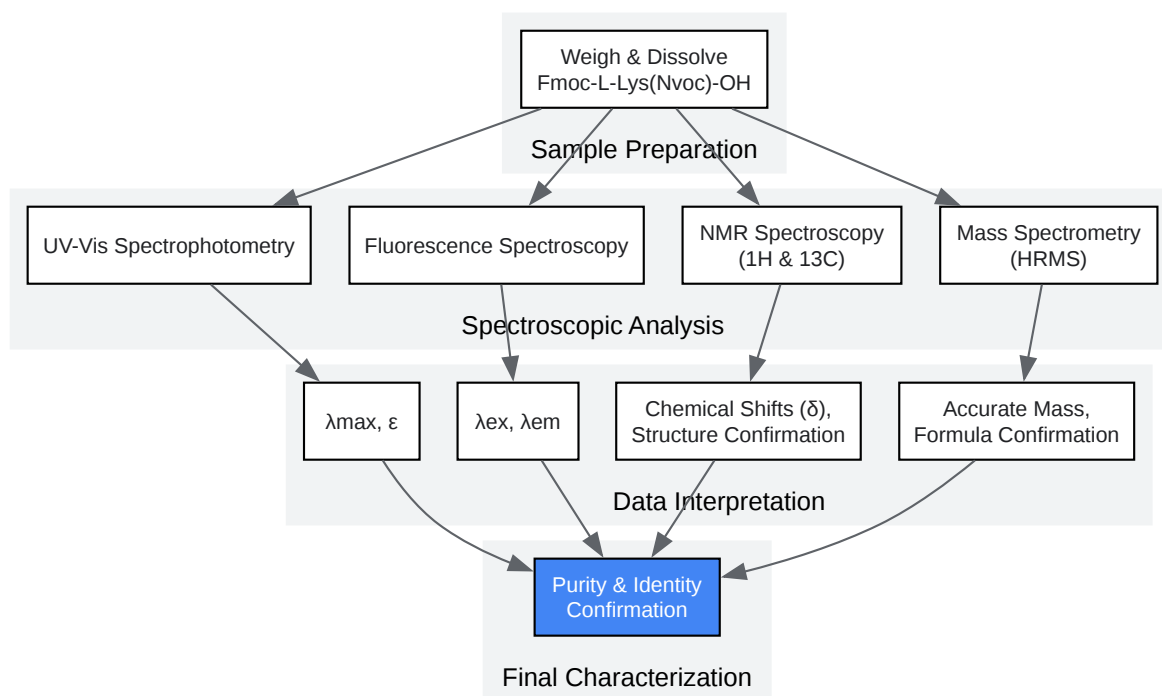


Diagram 1: General Workflow for Spectroscopic Characterization

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Caption: General workflow for characterizing **Fmoc-L-Lys(Nvoc)-OH**.

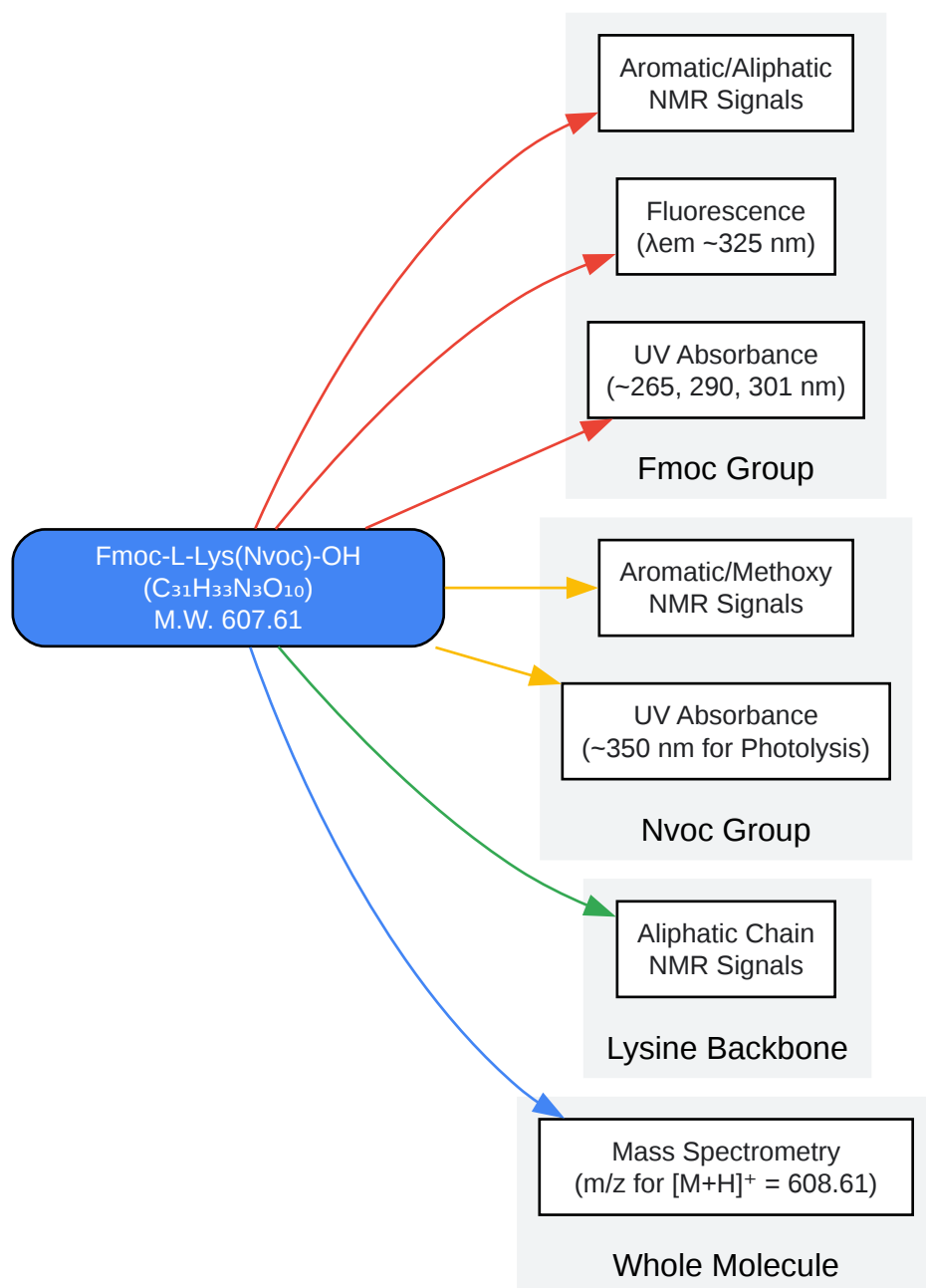


Diagram 2: Structure-Spectra Relationship

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Caption: How molecular components relate to spectroscopic data.

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References

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